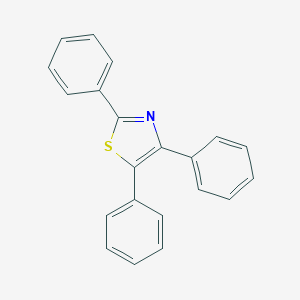
2,4,5-Triphenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4,5-Triphenylthiazole (TPTZ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. TPTZ is widely used in various fields, including materials science, organic synthesis, and biochemistry, owing to its excellent fluorescence properties, high thermal stability, and facile synthesis.
作用機序
The mechanism of action of 2,4,5-Triphenylthiazole is based on its unique chemical and physical properties, including its ability to fluoresce and its high thermal stability. 2,4,5-Triphenylthiazole can interact with various molecules, including metal ions, proteins, and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
生化学的および生理学的効果
2,4,5-Triphenylthiazole has been shown to exhibit various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to induce apoptosis in cancer cells. 2,4,5-Triphenylthiazole has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
2,4,5-Triphenylthiazole has several advantages for use in laboratory experiments, including its excellent fluorescence properties, high thermal stability, and facile synthesis. However, 2,4,5-Triphenylthiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2,4,5-Triphenylthiazole, including the development of new synthetic methods for 2,4,5-Triphenylthiazole and its derivatives, the exploration of its potential therapeutic applications, and the investigation of its interactions with various molecules in biological systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,5-Triphenylthiazole and to determine its potential toxicity and safety in vivo.
科学的研究の応用
2,4,5-Triphenylthiazole has been extensively studied in various scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In organic synthesis, 2,4,5-Triphenylthiazole has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and chiral compounds. In biochemistry, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.
特性
CAS番号 |
2104-11-2 |
|---|---|
製品名 |
2,4,5-Triphenylthiazole |
分子式 |
C21H15NS |
分子量 |
313.4 g/mol |
IUPAC名 |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChIキー |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
2104-11-2 |
ピクトグラム |
Corrosive; Acute Toxic |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

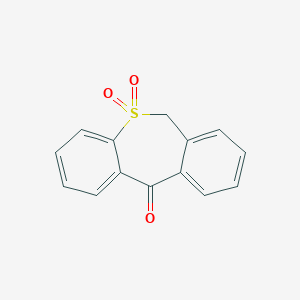
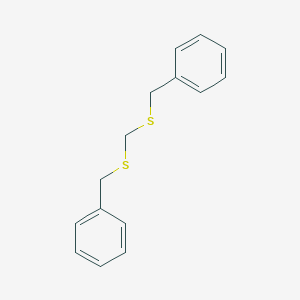
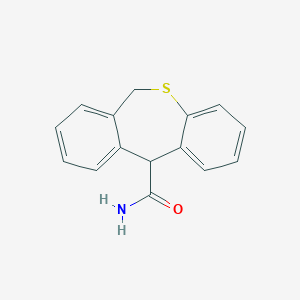
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
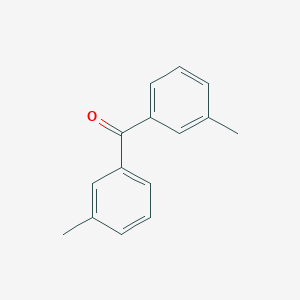
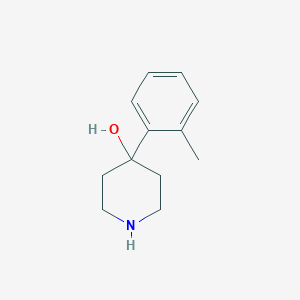
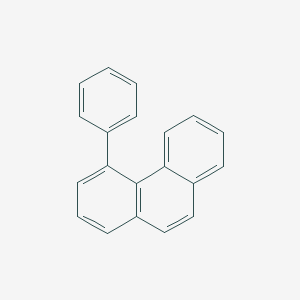
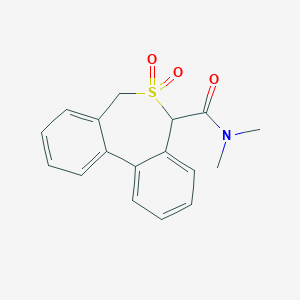
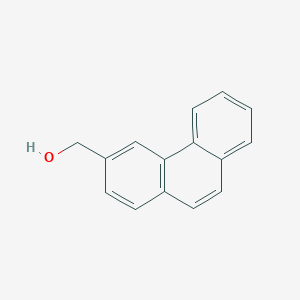
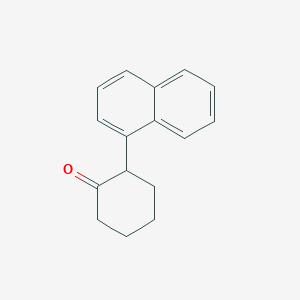
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
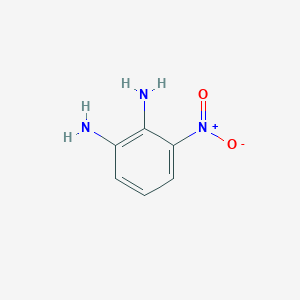
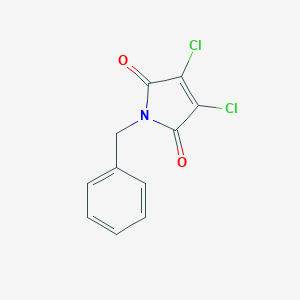
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)